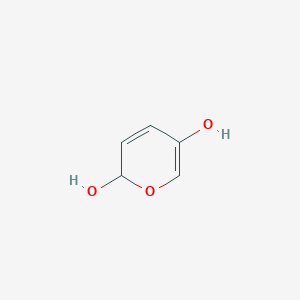

2H-Pyran-2,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

113895-83-3 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

2H-pyran-2,5-diol |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3,5-7H |

InChI Key |

PEDLYFHAWJPBKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=COC1O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 2H-Pyran-2,5-diol and Its Tautomeric Form

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2H-Pyran-2,5-diol is scarce in publicly available literature, likely due to its instability. This guide provides a detailed analysis of its more stable tautomeric form, 5-hydroxypentanal, and discusses the chemical principles governing their equilibrium. The information presented is based on data from closely related and well-characterized analogs.

Introduction: The Elusive this compound

This compound belongs to the pyran family, a class of heterocyclic compounds. However, the 2H-pyran ring system is often unstable and can exist in equilibrium with an open-chain isomeric form.[1] Specifically, this compound is the cyclic hemiacetal of 5-hydroxypentanal. Hemiacetals are typically in a dynamic equilibrium with their corresponding open-chain hydroxy aldehyde forms.[2] In this case, the equilibrium would heavily favor the open-chain structure, 5-hydroxypentanal, or undergo further reactions, making the isolation and characterization of pure this compound challenging.

Chemical Structure and Tautomerism

The core of understanding this compound lies in the concept of ring-chain tautomerism. The cyclic form, this compound, and the open-chain form, 5-hydroxypentanal, are tautomers that can interconvert.

The intramolecular nucleophilic attack of the hydroxyl group at the C5 position onto the aldehyde carbon (C1) of 5-hydroxypentanal leads to the formation of the cyclic hemiacetal, this compound.[2] This equilibrium is a fundamental concept in carbohydrate chemistry and for many hydroxy aldehydes.

Physicochemical Properties of 5-Hydroxypentanal

Due to the scarcity of data for this compound, the following tables summarize the known properties of its more stable tautomer, 5-hydroxypentanal.

Table 1: General and Physical Properties of 5-Hydroxypentanal

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [2][3][4] |

| Molecular Weight | 102.13 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | ~180 °C (estimated) | [2] |

| 115-122 °C (15 mmHg) | [5] | |

| Density | 1.055 g/mL | [5] |

| Flash Point | 72 °C | [3] |

| Solubility | Soluble in water and organic solvents like ethanol | [2] |

| Refractive Index | 1.422 | [3] |

Table 2: Chemical Identifiers for 5-Hydroxypentanal

| Identifier | Value | Source |

| CAS Number | 4221-03-8 | [2][3][4] |

| IUPAC Name | 5-hydroxypentanal | [2][4] |

| SMILES | C(CCO)CC=O | [2] |

| InChI Key | CNRGMQRNYAIBTN-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

Hypothetical Workflow for Synthesis and Analysis:

A plausible approach to study this system would involve the synthesis of 5-hydroxypentanal and subsequent analysis of the equilibrium mixture.

Protocol for Synthesis of a Dihydropyran Derivative (for reference):

A general method for synthesizing dihydropyrans involves the Diels-Alder reaction between an aldehyde and a diene, catalyzed by a Lewis acid.[6]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde in a suitable solvent.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) to the solution.[6]

-

Diene Addition: Slowly add the diene (e.g., isoprene) to the reaction mixture.[6]

-

Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

-

Purification: Purify the crude product using column chromatography or distillation.

Reactivity and Potential Signaling Pathways

Given the likely transient nature of this compound, its direct involvement in signaling pathways is unconfirmed. However, its open-chain form, 5-hydroxypentanal, possesses two reactive functional groups: a hydroxyl group and an aldehyde.

-

Aldehyde Reactivity: The aldehyde group is electrophilic and can react with nucleophiles. In a biological context, this could include reactions with amine groups on amino acids (e.g., lysine) or sulfhydryl groups (e.g., cysteine), potentially leading to the formation of Schiff bases or thioacetals. Such reactions can modify protein structure and function.

-

Hydroxyl Group Reactivity: The hydroxyl group can be a site for phosphorylation by kinases or glycosylation, common modifications in cellular signaling.

Due to the lack of specific biological data for this compound, any discussion of its role in signaling pathways remains speculative. Research on this compound would first need to establish its presence and stability in biological systems.

Conclusion and Future Directions

While this compound is a structurally interesting molecule, its inherent instability presents a significant barrier to its isolation and direct study. The chemistry of this system is dominated by its more stable open-chain tautomer, 5-hydroxypentanal. Future research in this area should focus on:

-

Developing analytical methods to detect and quantify the cyclic hemiacetal in equilibrium with the open-chain form.

-

Investigating the biological effects of 5-hydroxypentanal to understand if its reactivity has physiological consequences.

-

Computational studies to model the tautomeric equilibrium and predict the reactivity of both isomers.

For drug development professionals, while this compound itself may not be a viable drug candidate due to instability, the underlying pyran scaffold is present in many natural products and pharmaceuticals.[1] Understanding the fundamental chemistry of simple pyrans like this one can provide insights into the stability and reactivity of more complex, biologically active molecules.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-Hydroxypentanal (EVT-289298) | 4221-03-8 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Hydroxypentanal | C5H10O2 | CID 20205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]

Synthesis of 2H-Pyran-2,5-diol and its Derivatives: A Technical Guide

Introduction

The 2H-pyran scaffold is a core structural motif in a multitude of natural products and biologically active compounds.[1] Derivatives of pyran are integral to pharmaceuticals, agrochemicals, and dyes.[2] This technical guide provides an in-depth exploration of the synthesis of 2H-pyran-2,5-diol and its derivatives. Direct synthetic routes to this compound are not well-documented in the literature, likely due to the potential instability of this geminal-diol-like structure within the pyran ring. Consequently, this guide will focus on established methods for the synthesis of related stable pyran diols, hydroxylated pyran derivatives, and key precursors. The methodologies presented are intended to provide a foundational understanding for researchers, scientists, and professionals in drug development to devise synthetic strategies toward this compound and its analogs.

Hypothetical Synthetic Pathways to this compound

Given the absence of direct synthetic reports, two plausible retrosynthetic pathways to this compound are proposed, based on established transformations of related pyran structures.

Pathway A: Reduction of 2H-Pyran-2,5-dione

This approach involves the chemoselective reduction of a 2H-pyran-2,5-dione precursor. The dione itself can be synthesized through various methods, including base-catalyzed Diels-Alder reactions.[3]

Caption: Reduction of 2H-Pyran-2,5-dione to this compound.

Pathway B: Dihydroxylation of a Dihydropyran Precursor

Another feasible route is the dihydroxylation of a suitable dihydropyran precursor, such as 3,4-dihydro-2H-pyran or a derivative. This transformation can be achieved using standard dihydroxylating agents.

Caption: Dihydroxylation of a dihydropyran to a pyran diol.

Synthesis of Key Precursors and Analogs

I. Synthesis of 3,4-Dihydro-2H-pyran

3,4-Dihydro-2H-pyran (DHP) is a crucial precursor and a versatile protecting group for alcohols in organic synthesis.[4]

Experimental Protocol: Dehydration of Tetrahydrofurfuryl Alcohol

DHP is commonly prepared by the dehydration of tetrahydrofurfuryl alcohol over an alumina catalyst at high temperatures.[4][5]

-

Catalyst Preparation: Activate alumina (Al₂O₃) by heating at a high temperature (e.g., 400°C) under a stream of inert gas for several hours.

-

Reaction Setup: A packed-bed reactor is loaded with the activated alumina catalyst. The reactor is heated to the reaction temperature, typically between 300-400°C.[4]

-

Dehydration: Tetrahydrofurfuryl alcohol is vaporized and passed through the heated catalyst bed, often with an inert carrier gas like nitrogen.[6]

-

Product Collection: The gaseous product stream is cooled and condensed to collect the crude 3,4-dihydro-2H-pyran.

-

Purification: The crude product is purified by distillation.

| Reactant | Catalyst | Temperature (°C) | Product | Yield (%) |

| Tetrahydrofurfuryl Alcohol | Al₂O₃ | 300-400 | 3,4-Dihydro-2H-pyran | High |

Note: Yields can vary based on specific reaction conditions and catalyst activity.

II. Synthesis of Substituted Pyrans from 1,3-Diols

Protecting-group-free synthesis of substituted pyrans can be achieved from chiral 1,3-diols through successive nucleophilic and electrophilic allylations.[7]

Experimental Protocol: Iridium-Catalyzed C-allylation of a Chiral 1,3-Diol

-

Catalyst Generation: An iridium catalyst is generated in situ from commercially available components.

-

C-allylation: The chiral 1,3-diol is reacted with an allylating agent (e.g., allyl acetate) in the presence of the iridium catalyst. This redox-triggered C-allylation proceeds with high diastereoselectivity to yield a homoallylic diol.[7]

-

Acetate Formation: The resulting terminal olefin is converted to the corresponding allylic acetate.

-

Cyclization: A metal-catalyzed O-allylation is then performed to form the pyran ring.[7]

| Starting Material | Key Reagents | Product Type |

| Chiral 1,3-diol | Iridium catalyst, Allyl acetate, Grubbs catalyst | 4-hydroxy-2,6-disubstituted pyran |

III. Hydroboration-Oxidation of Dihydropyrans

The hydroboration-oxidation of dihydropyran derivatives is a reliable method for introducing a hydroxyl group, leading to tetrahydropyranols. This can be a key step in the synthesis of pyran diols.

Experimental Protocol: Synthesis of a trans-Disubstituted Pyran

-

Hydroboration: A solution of the dihydropyran derivative in an appropriate solvent (e.g., THF) is treated with a borane source (e.g., BH₃·THF) at a controlled temperature.

-

Oxidation: The resulting organoborane intermediate is oxidized by the addition of an alkaline solution of hydrogen peroxide (e.g., NaOH and H₂O₂).

-

Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by chromatography or distillation to yield the trans-disubstituted pyranol.[8]

| Substrate | Reagents | Key Feature of Product Stereochemistry |

| Dihydropyran derivative | 1. BH₃·THF2. H₂O₂, NaOH | trans to the existing carbon chain[8] |

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel pyran derivatives, a logical process highly relevant to the target audience.

Caption: General workflow for the synthesis and characterization of pyran derivatives.

Conclusion

While the direct synthesis of this compound remains an open challenge, this guide provides a comprehensive overview of robust and versatile methods for the synthesis of hydroxylated pyran derivatives and their precursors. The detailed protocols and tabulated data for the synthesis of dihydropyrans, substituted pyrans from 1,3-diols, and the hydroboration of dihydropyrans offer a solid foundation for the rational design of synthetic routes to novel pyran-based compounds. The proposed hypothetical pathways and the general workflow for synthesis and characterization are intended to guide researchers in the development of new pyran derivatives with potential applications in drug discovery and materials science. Further investigation into the stability and isolation of this compound is warranted to fully explore the chemical space of these intriguing heterocyclic compounds.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]

- 7. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Pyranoannulation: An Approach to a New Class of Polyethers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2H-Pyran-2,5-diol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Pyran-2,5-diol. Due to the limited availability of experimental data for this compound, this document presents a detailed analysis of its close structural analog, tetrahydro-2H-pyran-2-ol. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols representative of the techniques used for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the spectroscopic characteristics of this class of compounds.

Introduction

This compound is a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and potential application. However, a thorough search of available scientific literature and databases indicates a significant lack of published experimental spectroscopic data for this compound. This is likely due to its potential instability or the limited number of studies focused on its synthesis and characterization.

In the absence of direct data, this guide focuses on the spectroscopic properties of a closely related and well-characterized analog, tetrahydro-2H-pyran-2-ol . This saturated derivative provides valuable insights into the expected spectroscopic behavior of the pyranol core structure. The data presented herein is compiled from various reputable sources and is intended to serve as a reference for researchers working with similar pyran-based structures.

Spectroscopic Data of Tetrahydro-2H-pyran-2-ol

The following sections present the available spectroscopic data for tetrahydro-2H-pyran-2-ol in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Tetrahydro-2H-pyran-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in a quantitative table format in the search results. |

Table 2: ¹³C NMR Data for Tetrahydro-2H-pyran-2-ol

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in a quantitative table format in the search results. |

Note: While search results indicate the availability of 1H and 13C NMR data for tetrahydro-2H-pyran-2-ol from institutions like Imperial College London, specific peak assignments and quantitative tables were not directly provided in the accessible snippets. Researchers are encouraged to consult the primary data sources for detailed spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of tetrahydro-2H-pyran-2-ol is expected to show characteristic absorptions for O-H and C-O bonds.

Table 3: IR Spectroscopic Data for Tetrahydro-2H-pyran-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~1080 | Strong | C-O stretch (cyclic ether) |

Source: General IR data for alcohols and ethers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of tetrahydro-2H-pyran-2-ol has been documented.[1]

Table 4: Mass Spectrometry Data for Tetrahydro-2H-pyran-2-ol (m/z)

| m/z | Relative Intensity (%) | Assignment |

| 102 | ~5 | [M]⁺ (Molecular Ion) |

| 85 | ~40 | [M-OH]⁺ |

| 57 | ~100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~85 | [C₃H₇]⁺ |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are representative of the methodologies that would be employed to acquire data for pyran derivatives.

NMR Spectroscopy

Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is adjusted to obtain a clear solution.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled sequence is typically used, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.

Ionization: In the ion source, the sample molecules are ionized, typically using electron ionization (EI) for GC-MS. In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a molecular ion.

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has summarized the available spectroscopic data for tetrahydro-2H-pyran-2-ol as a proxy for the less-characterized this compound. The provided NMR, IR, and MS data, along with representative experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The logical workflow presented illustrates the standard process for chemical characterization. Further research is warranted to synthesize and fully characterize this compound to provide a complete spectroscopic profile of this specific compound.

References

A Technical Guide to the Stereoisomers and Enantioselective Synthesis of Dihydroxylated Pyran Cores

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoisomers and enantioselective synthesis of dihydroxylated pyran scaffolds, with a focus on methodologies applicable to structures analogous to 2H-pyran-2,5-diol. Given the limited direct literature on this compound, this document consolidates key strategies and data from the synthesis of structurally related chiral dihydroxylated and functionalized tetrahydropyrans and dihydropyrans. These molecules are crucial structural motifs in a wide array of bioactive natural products.[1]

Stereoisomers of this compound

The this compound structure contains at least two stereocenters at the C2 and C5 positions, giving rise to multiple stereoisomers. The exact number of possible stereoisomers depends on the saturation of the pyran ring. For a tetrahydropyran-2,5-diol, with chiral centers at C2 and C5, there are four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relationship between these isomers is depicted in the diagram below. The control of this stereochemistry is a critical aspect of the synthesis of these compounds, as different stereoisomers can exhibit vastly different biological activities.[2]

Caption: Logical relationships between the four stereoisomers of tetrahydropyran-2,5-diol.

Enantioselective Synthesis Strategies

The asymmetric synthesis of dihydroxylated pyrans can be achieved through several powerful strategies, including organocatalysis, metal-catalyzed reactions, and enzymatic methods.

Asymmetric organocatalysis has emerged as a robust tool for the construction of complex chiral molecules.[3] For the synthesis of highly functionalized tetrahydropyrans, domino reactions such as Michael-hemiacetalization or Michael-Henry-ketalization sequences are particularly effective. These reactions can generate multiple stereocenters in a single pot with high levels of stereocontrol.[4][5]

A typical workflow involves the reaction of a 1,3-dicarbonyl compound with a nitroalkene and an aldehyde, catalyzed by a chiral organocatalyst, often a quinine-derived squaramide. This approach can yield tetrahydropyrans with up to five contiguous stereocenters.[4]

Caption: Workflow for organocatalytic domino synthesis of chiral tetrahydropyrans.

Table 1: Performance of Organocatalytic Domino Reactions for Tetrahydropyran Synthesis

| Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Quinine-based squaramide | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | 27-80 | >20:1 | 93-99 | [4] |

| Threonine-derived catalyst | α-Hydroxymethyl nitroalkenes, 1,3-dicarbonyls | 59-91 | 26-98% de | 71-99 | [5] |

The Achmatowicz reaction is a powerful method for converting furan derivatives, which are readily available from biomass, into dihydropyranones.[1][6] These products serve as versatile intermediates for the synthesis of a wide range of substituted tetrahydropyrans, including those with hydroxyl groups. The reaction involves an oxidative ring expansion of a furfuryl alcohol.[7][8]

Caption: General workflow of the Achmatowicz reaction for pyran diol synthesis.

This method allows for the introduction of chirality at the furfuryl alcohol stage, which is then transferred to the pyranone product. Subsequent stereoselective reduction of the ketone and other functional group manipulations can lead to the desired dihydroxylated pyran.

The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from alkenes.[9][10] This reaction can be applied to a dihydropyran intermediate to install two adjacent hydroxyl groups with high stereocontrol. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.[11]

Table 2: Representative Examples of Sharpless Asymmetric Dihydroxylation in Pyran Synthesis

| Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Dihydropyran derivative | AD-mix-β | 85 | >95 | [12] |

| Unsaturated ester | AD-mix-α | 81 | 90:10 er | [9] |

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[13] This method is particularly useful for the synthesis of enantiomerically pure hydroxylated pyrans.

Table 3: Enzymatic Kinetic Resolution of Hydroxylated Pyran Precursors

| Enzyme | Substrate | Acyl Donor | Resolution Outcome | Reference |

| Lipase B from Candida antarctica (CAL-B) | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | Vinyl propionate | High ee (>92%) for both enantiomers | [14] |

| Novozym 435 | Racemic vinyl 3-phenyl-4-pentenoate | Allyl alcohol | Single enantiomers of lactones obtained | [13] |

Detailed Experimental Protocols

The following are generalized experimental protocols for the key synthetic strategies discussed. Researchers should consult the primary literature for substrate-specific details and safety information.

-

To a solution of the α-hydroxymethyl nitroalkene (1.0 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at the specified temperature, add the 1,3-dicarbonyl compound (1.1 equiv).

-

Add the chiral organocatalyst (e.g., a quinine-derived squaramide, 1-10 mol%).

-

Stir the reaction mixture at the specified temperature for the required time (typically 12-72 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydropyran product.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]

-

Dissolve the furfuryl alcohol (1.0 equiv) in a solvent mixture, typically methanol or a mixture of THF and water.

-

Cool the solution to 0 °C and add the oxidizing agent (e.g., N-bromosuccinimide (NBS) or m-chloroperoxybenzoic acid (m-CPBA), 1.1 equiv) portion-wise, maintaining the temperature.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then treated with a dilute acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent to facilitate the rearrangement to the dihydropyranone.

-

Purify the resulting dihydropyranone by flash column chromatography.[7]

-

To a stirred mixture of t-butanol and water (1:1) at room temperature, add the AD-mix-β (or AD-mix-α) and methanesulfonamide.

-

Cool the mixture to 0 °C and add the alkene substrate (1.0 equiv).

-

Stir the reaction vigorously at 0 °C until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with 2 M NaOH, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography.[12]

Biological Significance

The pyran ring is a fundamental structural unit in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[15] Pyran derivatives have been reported to possess antibacterial, antiviral, anti-inflammatory, and anticancer properties.[16] The stereochemistry of these molecules often plays a pivotal role in their biological function, with different enantiomers or diastereomers exhibiting significantly different or even opposing effects.[2] Therefore, the development of robust enantioselective synthetic methods for chiral pyran derivatives is of paramount importance for drug discovery and development.

References

- 1. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 7. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability and Decomposition of 2H-Pyran-2,5-diol

Notice: Following a comprehensive search of available scientific literature, no specific experimental data on the thermal stability and decomposition of 2H-Pyran-2,5-diol could be located. This document will, therefore, provide a foundational understanding of the thermal analysis of pyran derivatives based on available literature for structurally related compounds. The methodologies and potential decomposition pathways described herein are intended to serve as a guide for researchers designing experiments for this compound.

Introduction to the Thermal Analysis of Pyran Derivatives

Pyrans are six-membered heterocyclic compounds containing an oxygen atom. Their derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive natural products. The thermal stability of these compounds is a critical parameter, influencing storage conditions, formulation strategies, and potential degradation pathways under physiological or processing temperatures.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of such molecules. TGA provides quantitative information about changes in mass with temperature, indicating decomposition temperatures and the presence of volatile byproducts. DSC measures the heat flow associated with thermal transitions, revealing information about melting points, phase changes, and the energetics of decomposition.

Predicted Thermal Behavior of this compound

Based on the analysis of related dihydropyran and tetrahydropyran structures, the thermal decomposition of this compound is likely to proceed through a concerted, unimolecular reaction. The presence of two hydroxyl groups is expected to significantly influence its thermal stability compared to unsubstituted pyrans. Intramolecular hydrogen bonding could play a role in stabilizing the molecule, potentially increasing its decomposition temperature.

Potential Decomposition Pathways

While no specific decomposition pathways for this compound have been documented, insights can be drawn from computational studies on similar structures like 3,6-dihydro-2H-pyran. The decomposition of 3,6-dihydro-2H-pyran is proposed to occur via a concerted six-membered transition state, leading to the formation of formaldehyde and 1,3-butadiene[1].

For this compound, a plausible decomposition mechanism could involve the elimination of water and subsequent ring-opening or rearrangement to form various smaller, volatile molecules. The specific products would depend on the precise temperature and experimental conditions.

Caption: A logical workflow for investigating the thermal decomposition of this compound.

Recommended Experimental Protocols

For researchers intending to study the thermal stability of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of the this compound sample into a suitable TGA pan (e.g., alumina or platinum).

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Record the weight loss as a function of temperature. The resulting plot is the thermogram.

-

The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 400 °C).

-

Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events will appear as peaks on the DSC curve.

Evolved Gas Analysis (EGA) using TGA-GC/MS

Objective: To identify the chemical nature of the volatile products released during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.

-

Perform a TGA experiment as described in section 4.1.

-

As the sample decomposes, the evolved gases are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By correlating the evolution of specific gases with the weight loss steps observed in the TGA, a detailed decomposition mechanism can be proposed.

Caption: A generalized workflow for performing Thermogravimetric Analysis.

Data Presentation

Should experimental data for this compound become available, it is recommended to present it in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | e.g., 150 °C |

| Temperature at Max Decomposition Rate (Tmax) | e.g., 175 °C |

| Final Decomposition Temperature (Tfinal) | e.g., 250 °C |

| Residual Mass at 600 °C | e.g., 5% |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting | e.g., 95 °C | e.g., 120 J/g (endothermic) |

| Decomposition | e.g., 170 °C | e.g., -350 J/g (exothermic) |

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, coupled with evolved gas analysis, researchers can elucidate the thermal properties and decomposition pathways of this and other novel pyran derivatives. The provided methodologies and data presentation formats are intended to guide future research in this area, contributing to a deeper understanding of the stability of these important heterocyclic compounds in the context of drug development and materials science.

References

Technical Guide: Solubility of 2H-Pyran-2,5-diol and Related Dihydroxypyran Compounds in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative or qualitative solubility data for 2H-Pyran-2,5-diol in organic solvents. This guide provides general principles, data for structurally related compounds, and detailed experimental protocols to assist researchers in determining the solubility of this compound and similar molecules.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. The pyran ring system is a common scaffold in many natural products and synthetic compounds of pharmaceutical interest. Understanding the solubility of dihydroxylated pyran derivatives is therefore of significant importance in drug discovery and development.

This technical guide outlines the expected solubility behavior of this compound based on the known properties of similar chemical structures, provides a summary of available data for related compounds, and details a general experimental protocol for solubility determination.

Predicted Solubility Profile of this compound

The structure of this compound, featuring a cyclic ether and two hydroxyl groups, suggests a polar nature. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which will strongly influence its solubility.

-

Polar Solvents: It is anticipated that this compound will exhibit higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the potential for strong hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents: Conversely, its solubility is expected to be low in non-polar solvents such as hexane and toluene, as the energetic cost of disrupting the solvent-solvent interactions in these solvents would not be compensated by favorable solute-solvent interactions.

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1]

Solubility Data for Structurally Related Compounds

While specific data for this compound is unavailable, the following table summarizes the solubility of related pyran derivatives and diols in various solvents to provide a comparative reference.

| Compound Name | Solvent | Solubility | Reference/Notes |

| 5,6-Dihydro-2H-pyran-2-one | Water | Fairly soluble | Qualitative data from a synthesis procedure. The lactone functionality provides some polarity. |

| 3,4-Dihydro-2H-pyran | Ethanol | Soluble | Generally soluble in common organic solvents.[2] |

| Ether | Soluble | [2] | |

| Acetone | Soluble | [2] | |

| Water | Limited solubility | The cyclic ether provides some polarity, but the hydrocarbon backbone limits water solubility.[2] | |

| Tetrahydropyran (Oxane) | Water | Soluble (>80.2 g/L at 25°C) | The parent cyclic ether is reasonably soluble in water.[3] |

| Ethanol | Soluble | [3] | |

| Ether | Soluble | [3] | |

| General Diols (short chain) | Water | Soluble | Smaller diols are generally soluble in water and polar solvents due to hydrogen bonding. Solubility decreases as the hydrocarbon chain length increases.[4] |

| Polar Solvents | Generally Soluble | [4] |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method.[2]

4.1. Materials and Equipment

-

Compound of interest (e.g., this compound)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical technique.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While direct solubility data for this compound is not currently available in the public domain, its chemical structure suggests a preference for polar solvents. Researchers and drug development professionals are encouraged to perform experimental solubility studies to ascertain the precise solubility of this compound in various organic solvents. The provided experimental protocol offers a robust methodology for obtaining this critical data, which will be invaluable for the formulation and development of any potential therapeutic agent based on this pyran scaffold.

References

Tautomerism and Equilibrium of 2H-Pyran-2,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential tautomeric forms and equilibrium of 2H-pyran-2,5-diol. While direct experimental data for this specific compound is limited in the available scientific literature, this document extrapolates from established principles of tautomerism and the well-documented behavior of related pyran and diol systems to provide a robust theoretical framework. This guide covers the predicted tautomeric species, the factors influencing their equilibrium, proposed experimental protocols for their study, and a format for the presentation of quantitative data. The information herein is intended to serve as a foundational resource for researchers investigating the chemistry and potential applications of this and similar heterocyclic compounds.

Introduction

The 2H-pyran ring is a core structural motif in a variety of natural products and serves as a key intermediate in organic synthesis.[1] However, many simple 2H-pyrans are known to be unstable and can exist in equilibrium with their valence isomers, typically open-chain dienones.[1] The introduction of hydroxyl groups, as in this compound, introduces the additional possibility of keto-enol and ring-chain tautomerism, leading to a complex and potentially dynamic equilibrium of several isomeric forms. Understanding this equilibrium is critical for predicting the compound's reactivity, spectroscopic properties, and biological activity.

This guide will explore the likely tautomeric landscape of this compound, drawing parallels from studies on related pyranones and other heterocyclic systems exhibiting keto-enol tautomerism.[2][3][4]

Predicted Tautomeric Forms of this compound

Based on fundamental principles of organic chemistry, this compound is predicted to exist as an equilibrium mixture of at least four tautomers. The primary forms are the result of keto-enol tautomerism and ring-chain tautomerism.

The principal predicted tautomers are:

-

This compound (Cyclic Hemiketal Enol): The nominal structure.

-

(Z)-5-Hydroxy-1-oxopent-3-en-1-one (Keto-Enol form): An open-chain keto-enol tautomer.

-

5-Hydroxypent-2-ene-1,4-dione (Dienone form): An open-chain diketone resulting from further tautomerization.

-

Furan-2-yl-methanol derivative (a potential rearranged product): While not a direct tautomer, rearrangement to a more stable aromatic system is a possibility to consider.

The equilibrium between these forms is expected to be dynamic. The relative populations of each tautomer will be influenced by various factors as discussed in the following section.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to a variety of internal and external factors. The stability of each tautomer is influenced by conjugation, hydrogen bonding, and aromaticity.[5]

-

Solvent Polarity: The solvent environment plays a crucial role in stabilizing different tautomers. Polar protic solvents are likely to favor the more polar open-chain forms through hydrogen bonding. In contrast, non-polar solvents may favor the cyclic hemiketal form. Studies on similar keto-enol systems have shown a strong solvent dependence on the tautomeric ratio.[4][5]

-

Temperature: Thermodynamic parameters, including enthalpy and entropy, will govern the effect of temperature on the equilibrium. In many cases, an increase in temperature favors the dienone form.[1]

-

pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers. Both acid and base catalysis are common in keto-enol tautomerism.[5]

-

Substitution: The presence of substituents on the pyran ring can significantly alter the stability of the different tautomers. Electron-donating or withdrawing groups can influence the acidity of protons and the stability of double bonds.

Proposed Experimental Protocols for Studying Tautomeric Equilibrium

To empirically determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods would be required.

Synthesis of 2H-Pyran Derivatives

The synthesis of 2H-pyrans can be challenging due to their instability. However, several methods have been developed for the synthesis of substituted 2H-pyrans, which could be adapted for this compound.[1][6] A potential route could involve a domino reaction, such as a Knoevenagel condensation followed by an oxa-6π-electrocyclization.[1]

General Synthetic Protocol: A one-pot synthesis could be envisioned starting from a protected 1,3-dicarbonyl compound and an appropriate enal. The reaction would be carried out in a suitable solvent, potentially with a catalyst, and monitored by thin-layer chromatography or LC-MS. Purification would likely require chromatography under carefully controlled conditions to avoid isomerization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the different tautomers in solution.

-

¹H NMR: The presence of distinct sets of signals for each tautomer would allow for their identification. For example, the cyclic form would show characteristic signals for the anomeric proton, while the open-chain forms would exhibit olefinic and aldehydic/ketonic proton signals. Integration of these signals would provide the relative concentrations of each tautomer.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the sp²-hybridized carbons would be diagnostic for each tautomer. The keto form would show a signal around 200 ppm, while the enol and cyclic hemiketal carbons would appear at different chemical shifts.[4]

Experimental Protocol for NMR Analysis:

-

Prepare solutions of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

-

To study the effect of temperature, acquire spectra at various temperatures.

-

Identify the characteristic peaks for each tautomer and calculate the molar ratios from the integration of the ¹H NMR signals.

UV-Visible Spectroscopy: The different tautomers will have distinct chromophores and therefore different UV-Vis absorption spectra. The conjugated open-chain forms are expected to absorb at longer wavelengths compared to the less conjugated cyclic form.

Experimental Protocol for UV-Vis Analysis:

-

Prepare dilute solutions of the compound in various solvents.

-

Record the UV-Vis spectrum over a suitable wavelength range.

-

Analyze the spectra to identify the absorption maxima corresponding to each tautomer. The relative intensities of these bands can provide information about the equilibrium position.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion.

Computational Protocol:

-

Model the 3D structures of all proposed tautomers.

-

Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

-

Calculate the relative electronic energies and Gibbs free energies to predict the most stable tautomer in the gas phase.

-

Incorporate solvent effects using a continuum solvation model (e.g., PCM) to predict the equilibrium in different solvents.

Quantitative Data Presentation

While specific data for this compound is not available, the following tables illustrate how quantitative results from the proposed experiments would be structured for clear comparison.

Table 1: Tautomeric Ratios of this compound in Various Solvents at 298 K (from ¹H NMR)

| Solvent | % Cyclic Hemiketal Enol | % Keto-Enol | % Dienone |

| CDCl₃ | Data | Data | Data |

| Acetone-d₆ | Data | Data | Data |

| DMSO-d₆ | Data | Data | Data |

| D₂O | Data | Data | Data |

Table 2: Calculated Relative Energies of this compound Tautomers (DFT)

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |

| Cyclic Hemiketal Enol | 0.0 (Reference) | Data |

| Keto-Enol | Data | Data |

| Dienone | Data | Data |

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound can be represented as a network of interconnected isomers. The following diagrams, generated using the DOT language, visualize these relationships.

Caption: Predicted tautomeric equilibrium of this compound.

Caption: Proposed experimental workflow for studying tautomerism.

Conclusion

While this compound remains a sparsely studied compound, a theoretical framework based on the principles of tautomerism and the behavior of related molecules can guide future research. This guide has outlined the probable tautomeric forms, the key factors influencing their equilibrium, and a comprehensive set of experimental and computational protocols for their investigation. The provided templates for data presentation and the visualization of the tautomeric relationships offer a structured approach for researchers in organic chemistry and drug development to explore the properties and potential of this and similar heterocyclic systems. Further experimental work is necessary to validate these predictions and fully elucidate the chemistry of this compound.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2H-Pyran synthesis [organic-chemistry.org]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Chemical Reactivity of Hydroxyl Groups in 2H-Pyran-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chemical Reactivity of 2H-Pyran-2,5-diol

This compound is a unique heterocyclic compound possessing two distinct hydroxyl groups that are expected to exhibit differential reactivity. The hydroxyl group at the C2 position is part of a hemiacetal (or its tautomeric enol form), while the hydroxyl group at the C5 position is a secondary alcohol. This inherent difference in their chemical environment is the primary determinant of their reactivity, allowing for selective functionalization, which is a critical aspect in the synthesis of complex molecules and in drug development.

The C2 hydroxyl group, being part of a hemiacetal, is in equilibrium with the open-chain aldehyde form. This equilibrium significantly influences its reactivity, making it susceptible to reactions typical of both alcohols and aldehydes.[1][2][3][4][5] In contrast, the C5 hydroxyl group is a typical secondary alcohol, and its reactivity is governed by factors such as steric hindrance and the electronic effects of the pyran ring.[6][7]

This guide will explore the predicted differential reactivity of these two hydroxyl groups in key chemical transformations, including etherification, esterification, and oxidation.

Predicted Differential Reactivity of Hydroxyl Groups

The C2 hemiacetal hydroxyl group is generally more reactive than the C5 secondary alcohol hydroxyl group under a variety of conditions. This is due to the electronic nature of the hemiacetal, which can readily eliminate water under acidic conditions to form a resonance-stabilized oxocarbenium ion, a highly reactive electrophile.

Table 1: Predicted Relative Reactivity of Hydroxyl Groups in this compound

| Position of Hydroxyl Group | Functional Group Type | Predicted Relative Reactivity | Rationale |

| C2-OH | Hemiacetal / Enolic | High | In equilibrium with the open-chain aldehyde; can form a stabilized oxocarbenium ion intermediate. |

| C5-OH | Secondary Alcohol | Moderate | Standard reactivity for a secondary alcohol; less reactive than the hemiacetal. |

Key Chemical Transformations and Predicted Selectivity

Etherification

Etherification is a common strategy for protecting hydroxyl groups or for introducing specific functionalities.[8] Due to the higher reactivity of the hemiacetal hydroxyl, selective etherification at the C2 position is anticipated to be achievable under carefully controlled conditions.

Predicted Reaction Pathway for Selective Etherification:

Caption: Predicted selective etherification of this compound.

Experimental Protocol (Hypothetical): Williamson Ether Synthesis

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), add a mild base (e.g., NaH, 1.1 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

-

Add the alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent, dry over anhydrous Na2SO4, and purify by column chromatography.

Esterification

Similar to etherification, selective esterification of the C2 hydroxyl group is expected to be favorable.[9] The hemiacetal hydroxyl is more nucleophilic and can be acylated under milder conditions than the C5 secondary alcohol.

Table 2: Hypothetical Yields for Selective Acylation Reactions

| Acylating Agent | Reaction Conditions | Predicted Major Product | Predicted Yield (%) |

| Acetyl Chloride | Pyridine, 0 °C | 2-O-Acetyl-2H-Pyran-2,5-diol | 85-95 |

| Acetic Anhydride | DMAP (cat.), CH2Cl2 | 2-O-Acetyl-2H-Pyran-2,5-diol | 80-90 |

| Benzoyl Chloride | Triethylamine, CH2Cl2, 0 °C | 2-O-Benzoyl-2H-Pyran-2,5-diol | 80-90 |

Experimental Protocol (Hypothetical): Acylation with Acetyl Chloride

-

Dissolve this compound (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.

-

Slowly add acetyl chloride (1.05 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous CuSO4 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Oxidation

The differential reactivity of the two hydroxyl groups is most pronounced in oxidation reactions. The C2 hemiacetal can be selectively oxidized to a lactone (a cyclic ester) under mild conditions that would not affect the C5 secondary alcohol.[10][11] More vigorous oxidation conditions would lead to the oxidation of both hydroxyl groups.

Predicted Oxidation Pathways:

Caption: Predicted outcomes of selective and strong oxidation of this compound.

Experimental Protocol (Hypothetical): Selective Oxidation to Lactone

-

To a solution of this compound (1 equivalent) in an inert solvent such as toluene, add a mild oxidizing agent like silver carbonate on celite (Fetizon's reagent, 3-5 equivalents).

-

Reflux the mixture with azeotropic removal of water using a Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting lactone by column chromatography.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, the differential reactivity of the hydroxyl groups of this compound can be exploited to synthesize a library of derivatives with potentially diverse biological activities. The ability to selectively modify one hydroxyl group while leaving the other intact is a powerful tool for structure-activity relationship (SAR) studies.

Workflow for Derivative Synthesis and SAR Studies:

Caption: A logical workflow for utilizing this compound in drug discovery.

Conclusion

While direct experimental data for this compound is lacking, a comprehensive understanding of its chemical reactivity can be inferred from the well-established principles of organic chemistry. The presence of a reactive hemiacetal hydroxyl group at C2 and a standard secondary alcohol at C5 suggests that a high degree of selective functionalization is achievable. This predicted differential reactivity makes this compound a potentially valuable scaffold for the synthesis of complex molecules and for the development of new therapeutic agents. The experimental protocols and predictive data presented in this guide are intended to serve as a foundational resource for researchers embarking on the chemical exploration of this intriguing molecule. Further experimental validation is necessary to confirm these predictions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hemiacetal - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyran Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2H-pyran-2,5-diol derivatives, specifically chiral 6-hydroxy-2H-pyran-3(6H)-ones, in asymmetric synthesis. The primary focus is on the enantioselective synthesis of these valuable building blocks via the Achmatowicz reaction and their subsequent application in the synthesis of complex molecules, which is of significant interest in drug discovery and development.

Introduction

Chiral pyran rings are prevalent structural motifs in a vast array of bioactive natural products and pharmaceuticals. The asymmetric synthesis of these scaffolds provides access to enantiomerically pure compounds, which is crucial for understanding their biological activity and for the development of new therapeutic agents. While this compound itself is a simple dihydropyran, its derivatives, particularly chiral 6-hydroxy-2H-pyran-3(6H)-ones, are powerful intermediates in organic synthesis. A highly effective method for the asymmetric synthesis of these compounds is the Achmatowicz reaction, which involves the oxidative rearrangement of a chiral furfuryl alcohol.

Core Application: Asymmetric Achmatowicz Reaction

The asymmetric Achmatowicz reaction is a cornerstone for the enantioselective synthesis of pyranones. The overall strategy involves two key steps:

-

Enantioselective Reduction of a Furyl Ketone: A prochiral furyl ketone is reduced to a chiral furfuryl alcohol using a chiral catalyst. This step establishes the key stereocenter that directs the stereochemical outcome of the subsequent rearrangement.

-

Oxidative Rearrangement: The resulting chiral furfuryl alcohol undergoes an oxidative ring expansion to yield the corresponding chiral 6-hydroxy-2H-pyran-3(6H)-one.

This two-step sequence provides a reliable route to highly functionalized, enantiomerically enriched pyranone building blocks.

Experimental Protocols

Protocol 1: Enantioselective Reduction of a Furyl Ketone using a Noyori Catalyst

This protocol describes the asymmetric transfer hydrogenation of a furyl ketone to the corresponding chiral furfuryl alcohol, a critical precursor for the Achmatowicz reaction.[1][2]

Materials:

-

Furyl ketone substrate

-

(R,R)-RuCl(p-cymene)[Ts-DPEN] (Noyori's catalyst) or (S,S) enantiomer for the opposite alcohol enantiomer

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a solution of the furyl ketone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add triethylamine (2.0 eq) and formic acid (2.0 eq).

-

Add the chiral ruthenium catalyst, (R,R)-RuCl(p-cymene)[Ts-DPEN], (0.01 eq, 1 mol%).

-

Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral furfuryl alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Achmatowicz Rearrangement of a Chiral Furfuryl Alcohol

This protocol details the oxidative rearrangement of the chiral furfuryl alcohol to the corresponding 6-hydroxy-2H-pyran-3(6H)-one.[1][2]

Materials:

-

Chiral furfuryl alcohol

-

meta-Chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2) or a mixture of tetrahydrofuran (THF) and water

-

Sodium bicarbonate (NaHCO3)

-

Standard glassware

-

Magnetic stirrer

Procedure using m-CPBA:

-

Dissolve the chiral furfuryl alcohol (1.0 eq) in dichloromethane (0.1 M).

-

Add solid sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 6-hydroxy-2H-pyran-3(6H)-one is often used in the next step without further purification.

Procedure using NBS:

-

Dissolve the chiral furfuryl alcohol (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) (0.1 M).

-

Cool the solution to 0 °C.

-

Add NBS (1.1 eq) in one portion.

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a few drops of saturated aqueous sodium sulfite.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

The following table summarizes representative data for the asymmetric synthesis of chiral pyranones via the two-step sequence of asymmetric reduction and Achmatowicz rearrangement.

| Furyl Ketone Substrate | Reduction Catalyst | Reduction Yield (%) | Reduction ee (%) | Achmatowicz Oxidant | Achmatowicz Yield (%) | Overall Yield (%) | Reference |

| 1-(Furan-2-yl)ethan-1-one | (S,S)-Noyori Catalyst | 95 | >99 | m-CPBA | 92 | 87 | [1] |

| 1-(Furan-2-yl)propan-1-one | (R,R)-Noyori Catalyst | 92 | 98 | NBS | 90 | 83 | [2] |

| 1-(5-Methylfuran-2-yl)ethan-1-one | (S,S)-Noyori Catalyst | 93 | >99 | Oxone | 88 | 82 | [1] |

| Phenyl(furan-2-yl)methanone | (R,R)-Noyori Catalyst | 90 | 97 | m-CPBA | 91 | 82 | [2] |

Visualizations

Asymmetric Achmatowicz Reaction Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of chiral pyranones and their subsequent derivatization.

Caption: Workflow for the asymmetric synthesis of chiral pyranones and their derivatization.

Proposed Mechanism of the Achmatowicz Reaction

The following diagram outlines the proposed reaction mechanism for the Achmatowicz rearrangement.

Caption: Proposed mechanism of the Achmatowicz reaction.

Applications in Drug Development

The enantiomerically pure 6-hydroxy-2H-pyran-3(6H)-ones obtained from the asymmetric Achmatowicz reaction are versatile intermediates for the synthesis of a wide range of complex molecules. Their dense functionality allows for a variety of stereoselective transformations, including:

-

Diastereoselective reductions of the enone system to access highly substituted tetrahydropyrans.

-

Nucleophilic additions to the carbonyl group.

-

Glycosylation reactions at the anomeric position.

-

Further cycloadditions utilizing the dienone system.

These transformations have been successfully applied to the total synthesis of numerous natural products with important biological activities, such as antibiotics, antifungal agents, and potential anticancer compounds. The ability to readily access these chiral pyran building blocks in an enantioselective manner is therefore of high value to the drug discovery and development pipeline.

References

Application of a Chiral Tetrahydropyran Synthon in the Total Synthesis of (+)-Decarestrictine L

Introduction

The pursuit of stereochemically complex natural products has driven the development of innovative synthetic strategies, with a strong reliance on the use of chiral building blocks to efficiently install desired stereocenters. Among these, chiral pyran derivatives are of significant interest due to their prevalence in a wide array of bioactive natural products. While the initially proposed 2H-Pyran-2,5-diol is not a commonly employed chiral building block in total synthesis, likely due to stability issues, a stable and versatile chiral tetrahydropyran synthon derived from tri-O-acetyl-d-glucal has proven to be a valuable precursor. This application note details the use of this chiral building block in the total synthesis of (+)-decarestrictine L, a fungal metabolite known for its inhibitory activity against cholesterol biosynthesis. The synthesis showcases a robust strategy for the stereocontrolled construction of the substituted tetrahydropyran core of the natural product.

Synthetic Strategy Overview

The total synthesis of (+)-decarestrictine L from tri-O-acetyl-d-glucal hinges on a sequence of highly stereoselective transformations to construct the key tetrahydropyran ring with the correct substitution pattern and stereochemistry. The overall strategy involves three key phases:

-

Stereoselective Formation of the Chiral Tetrahydropyran Core: This phase focuses on the conversion of the starting glycal into a functionalized tetrahydropyranone, establishing the crucial stereocenters at C2, C3, and C6.

-

Side Chain Elaboration: The second phase involves the introduction of the carbon side chain at the C6 position of the tetrahydropyran ring.

-

Final Functional Group Manipulations and Lactonization: The final steps of the synthesis involve the conversion of the elaborated side chain into the carboxylic acid and subsequent macrolactonization to yield the target natural product.

A schematic representation of this synthetic workflow is provided below.

Caption: General workflow for the total synthesis of (+)-Decarestrictine L.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of (+)-decarestrictine L, providing a clear comparison of the efficiency of each transformation.

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Ferrier Rearrangement | Tri-O-acetyl-d-glucal | Ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | EtOH, BF₃·OEt₂ | 85 |

| 2 | Hydroboration-Oxidation | Ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Ethyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside | 1. BH₃·SMe₂, THF; 2. H₂O₂, NaOH | 75 |

| 3 | Benzylidene Acetal Formation | Product from Step 2 | Ethyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside | PhCHO, ZnCl₂ | 80 |

| 4 | Oxidation | Ethyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside | Ethyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose | PCC, CH₂Cl₂ | 90 |

| 5 | Stereoselective Methylation | Product from Step 4 | Ethyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-D-ribo-hexopyranoside | MeLi, Et₂O | 85 (d.r. >95:5) |

| 6 | Reductive Opening of Benzylidene Acetal | Product from Step 5 | Ethyl 6-O-benzoyl-2-deoxy-3-C-methyl-α-D-ribo-hexopyranoside | 1. NBS, CCl₄; 2. NaBH₄, DMF | 70 |

| 7 | Tosylation | Product from Step 6 | Ethyl 6-O-tosyl-2-deoxy-3-C-methyl-α-D-ribo-hexopyranoside | TsCl, Pyridine | 95 |

| 8 | Cyanation | Product from Step 7 | Ethyl 6-cyano-2,6-dideoxy-3-C-methyl-α-D-ribo-hexopyranoside | KCN, DMSO | 88 |

| 9 | Hydrolysis of Nitrile and Ester | Product from Step 8 | 6-Carboxy-2,6-dideoxy-3-C-methyl-α-D-ribo-hexopyranose | aq. HCl | 85 |

| 10 | Macrolactonization (Yamaguchi) | Seco-Acid from Step 9 | (+)-Decarestrictine L | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | 60 |

Experimental Protocols

Step 5: Stereoselective Methylation

To a solution of the ketone (Ethyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose) (1.0 g, 3.42 mmol) in anhydrous diethyl ether (20 mL) at -78 °C under an argon atmosphere, was added methyllithium (1.6 M in Et₂O, 2.35 mL, 3.76 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL). The mixture was allowed to warm to room temperature and the layers were separated. The aqueous layer was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired methylated product as a white solid.

-

Yield: 85%

-

Diastereomeric Ratio: >95:5 (determined by ¹H NMR analysis of the crude product).

Step 10: Macrolactonization (Yamaguchi Esterification)